molecular formula C11H14Cl2N2O3S B10946923 2,4-dichloro-5-(dimethylsulfamoyl)-N,N-dimethylbenzamide

2,4-dichloro-5-(dimethylsulfamoyl)-N,N-dimethylbenzamide

Cat. No.: B10946923
M. Wt: 325.2 g/mol
InChI Key: ANOVDNKHQQMPNW-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(dimethylsulfamoyl)-N,N-dimethylbenzamide is a chemical compound with the molecular formula C10H12Cl2N2O2S It is a derivative of benzoic acid and is characterized by the presence of two chlorine atoms, a dimethylsulfamoyl group, and a dimethylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-(dimethylsulfamoyl)-N,N-dimethylbenzamide typically involves the reaction of 2,4-dichlorobenzoic acid with dimethylamine and chlorosulfonic acid. The reaction is carried out in the presence of a catalyst such as sodium sulfate and a solvent like N-methyl-2-pyrrolidone (NMP). The process involves sulfurization, followed by the addition of dimethylamine to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(dimethylsulfamoyl)-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-5-(dimethylsulfamoyl)-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-(dimethylsulfamoyl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-(dimethylsulfamoyl)-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C11H14Cl2N2O3S

Molecular Weight

325.2 g/mol

IUPAC Name

2,4-dichloro-5-(dimethylsulfamoyl)-N,N-dimethylbenzamide

InChI

InChI=1S/C11H14Cl2N2O3S/c1-14(2)11(16)7-5-10(9(13)6-8(7)12)19(17,18)15(3)4/h5-6H,1-4H3

InChI Key

ANOVDNKHQQMPNW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(C)C

Origin of Product

United States

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